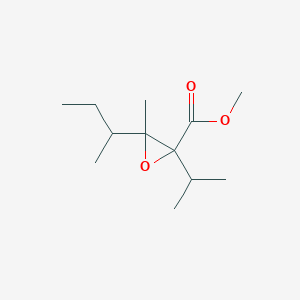
Methyl 3-(sec-butyl)-2-isopropyl-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate is a complex organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by its unique structure, which includes an oxirane ring substituted with various alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate alkyl halides with epoxides under basic conditions. One common method is the reaction of 3-methyl-2-(propan-2-yl)oxirane with butan-2-yl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted oxiranes or open-chain compounds.
Scientific Research Applications
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate exerts its effects involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is exploited in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
- Propyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
- Butyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
Uniqueness
Methyl 3-(butan-2-yl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct reactivity and properties compared to its analogs. The presence of different alkyl groups can influence the compound’s stability, solubility, and reactivity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
methyl 3-butan-2-yl-3-methyl-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-7-9(4)11(5)12(15-11,8(2)3)10(13)14-6/h8-9H,7H2,1-6H3 |
InChI Key |
LWDLMQLNCWMTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(C(O1)(C(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















